molecular formula C16H11BClFN2 B14057229 2-(3-chloro-4-fluorophenyl)-2,3-dihydro-1H-1,3-diaza-2-boraphenalene

2-(3-chloro-4-fluorophenyl)-2,3-dihydro-1H-1,3-diaza-2-boraphenalene

Cat. No.: B14057229
M. Wt: 296.5 g/mol
InChI Key: LUYQAEAEBQEZOQ-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a compound that belongs to the class of boron-containing heterocycles. These compounds are known for their unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of boron in the structure imparts unique reactivity and stability, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine typically involves the formation of the diazaborinine ring system through a series of organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex boron-containing compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boron hydrides or other reduced species.

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways and cellular processes, making the compound a potential candidate for drug development and other biomedical applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is unique due to its specific diazaborinine ring system and the presence of both chlorine and fluorine substituents. These features impart distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H11BClFN2

Molecular Weight

296.5 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene

InChI

InChI=1S/C16H11BClFN2/c18-12-9-11(7-8-13(12)19)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,20-21H

InChI Key

LUYQAEAEBQEZOQ-UHFFFAOYSA-N

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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